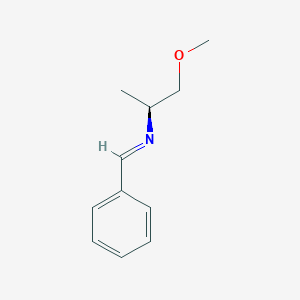
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further connected to a phenylmethanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine typically involves the condensation of an amine with an aldehyde or ketone. One common method is the reaction between (S)-1-methoxypropan-2-amine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
(R,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzylideneaniline: A structurally similar imine with different substituents.
N-(1-Methoxypropan-2-yl)benzylamine: A related compound with an amine group instead of an imine.
Uniqueness
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(2S)-1-methoxypropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C11H15NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3/t10-/m0/s1 |
InChI Key |
SYRCSEIGSJECTG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](COC)N=CC1=CC=CC=C1 |
Canonical SMILES |
CC(COC)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















